2-((1-(2,4-difluorobenzoyl)piperidin-4-yl)methyl)-6-methylpyridazin-3(2H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-((1-(2,4-difluorobenzoyl)piperidin-4-yl)methyl)-6-methylpyridazin-3(2H)-one, also known as DFPM or TAK-659, is a small-molecule inhibitor of the protein kinase BTK (Bruton’s tyrosine kinase). BTK plays a crucial role in the development and activation of B cells, which are responsible for producing antibodies to fight infections. DFPM has shown potential as a therapeutic agent in the treatment of various B cell-related diseases, including autoimmune disorders and certain types of cancer.
Scientific Research Applications
Molecular Structure and Interactions
Research on closely related compounds, such as halobenzoyl piperazines, reveals that molecular conformations and intermolecular interactions vary significantly despite similar structures. For example, studies have shown that different analogues can form distinct hydrogen bond patterns, influencing their three-dimensional structures and potentially affecting their biological activities and solubilities (Ninganayaka Mahesha et al., 2019).
Synthesis and Antimicrobial Evaluation
The synthesis of novel compounds derived from similar molecular frameworks has been explored for their antimicrobial properties. For instance, a series of 1,4-disubstituted 1,2,3-triazole derivatives exhibited moderate to good activities against various Gram-positive, Gram-negative bacteria, and fungal strains (Rahul P. Jadhav et al., 2017).
Conformational Analysis
Conformationally constrained compounds related to the core structure of interest have been evaluated for their potential as antipsychotic agents. These studies involve detailed conformational analysis to understand the relationship between molecular structure and pharmacological activity (E. Raviña et al., 2000).
Novel Synthetic Routes
The development of novel synthetic methodologies for creating compounds with similar structural motifs has been a significant area of research. Techniques such as visible-light-driven protocols have been developed to synthesize piperazines, a core structural feature shared with the compound of interest, under mild conditions (Robin Gueret et al., 2020).
Mechanism of Action
Target of Action
The primary target of the compound “2-((1-(2,4-difluorobenzoyl)piperidin-4-yl)methyl)-6-methylpyridazin-3(2H)-one” is currently unknown. The compound is structurally similar to certain intermediates used in the synthesis of Risperidone , suggesting it may interact with similar targets.
Mode of Action
Given its structural similarity to Risperidone intermediates , it may interact with similar receptors or enzymes.
Pharmacokinetics
Its molecular weight (240.25 g/mol ) suggests it could be orally bioavailable, as compounds under 500 g/mol generally have good oral absorption.
properties
IUPAC Name |
2-[[1-(2,4-difluorobenzoyl)piperidin-4-yl]methyl]-6-methylpyridazin-3-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19F2N3O2/c1-12-2-5-17(24)23(21-12)11-13-6-8-22(9-7-13)18(25)15-4-3-14(19)10-16(15)20/h2-5,10,13H,6-9,11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UTVVCGKSARQQBY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=O)C=C1)CC2CCN(CC2)C(=O)C3=C(C=C(C=C3)F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19F2N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.